![molecular formula C12H15NO B6599183 1-(2-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 328533-94-4](/img/structure/B6599183.png)
1-(2-phenylpyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(2-Phenylpyrrolidin-1-yl)ethan-1-one, also known as PP1, is an organic compound that has been studied for its potential applications in various areas of scientific research. PP1 is an aromatic compound with a molecular formula of C10H13NO and a molecular weight of 169.22 g/mol. It is a colorless, odorless, and crystalline solid with a melting point of approximately 70°C. PP1 is soluble in many organic solvents, such as ethanol and dimethyl sulfoxide (DMSO), making it suitable for a variety of laboratory experiments.
Scientific Research Applications
Neuroprotective and Cognitive Function Improvement : A study by Borozdenko et al. (2021) discusses a potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate compound, showing its potential as a prodrug for improving cognitive function in ischemic brain injury. This compound demonstrated significant anxiety reduction and activity escalation in animal models, suggesting neuroprotective capabilities (Borozdenko et al., 2021).
Electrooptic Film Fabrication : Facchetti et al. (2006) explored dibranched, heterocyclic "push-pull" chromophores, including derivatives of 1-(2-phenylpyrrolidin-1-yl)ethan-1-one, for their application in electrooptic films. The study highlighted the influence of molecular architecture on film microstructure and optical/electrooptic response, which is critical in materials science (Facchetti et al., 2006).
Synthesis and Rearrangement of Ethan-1-one Derivatives : Shtamburg et al. (2018) reported on the synthesis and isomerization of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their derivatives, which includes the structural family of 1-(2-phenylpyrrolidin-1-yl)ethan-1-one. These compounds have potential applications in organic synthesis and pharmaceutical chemistry (Shtamburg et al., 2018).
Antioxidant Activity Analysis : Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, indicating their potential as antioxidants. This study provides a theoretical basis for designing new antioxidants (Drapak et al., 2019).
Anti-inflammatory Agents Synthesis : Rehman et al. (2022) explored the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which are structurally related to 1-(2-phenylpyrrolidin-1-yl)ethan-1-one. These compounds were evaluated for anti-inflammatory activity, showcasing their medicinal chemistry applications (Rehman et al., 2022).
properties
IUPAC Name |
1-(2-phenylpyrrolidin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWYRCZWXRXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpyrrolidin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.